molecular formula C9H6N2O3 B1449267 5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1368168-29-9

5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1449267
CAS No.: 1368168-29-9
M. Wt: 190.16 g/mol
InChI Key: KVEMOOHREMNROK-UHFFFAOYSA-N
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Description

5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method includes the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, followed by a 1,3-dipolar cycloaddition reaction with ethyl propionate . The resulting ester is then hydrolyzed in a sodium hydroxide solution to yield the carboxylic acid derivative.

Industrial Production Methods

For industrial-scale production, the process may involve similar steps but optimized for higher yields and cost-effectiveness. This includes the use of more efficient catalysts, solvents, and reaction conditions to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions.

Major Products

    Oxidation: 5-Carboxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

    Reduction: 5-Hydroxymethylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its formyl group, which provides distinct reactivity compared to other similar compounds. This allows for specific modifications and applications that are not possible with other derivatives.

Properties

IUPAC Name

5-formylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-1-2-11-8(3-6)7(4-10-11)9(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEMOOHREMNROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368168-29-9
Record name 5-formylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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